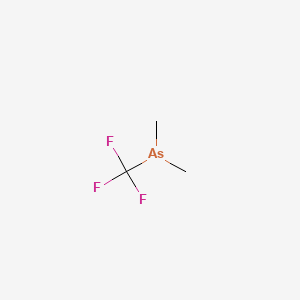
Arsine, dimethyl(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is known for being one of the most potent lung irritants and was developed by the United States military chemical weapon research program . This compound is characterized by its high toxicity and volatility, making it a significant subject of study in various fields of science and industry.
準備方法
The synthesis of dimethyl(trifluoromethylthio)arsine typically involves the reaction of arsenic halides with alkanethiols or alkanethiolates . One common method includes the reaction of arsenic trichloride with trifluoromethylthiolate anion under controlled conditions. Industrial production methods are not widely documented due to the compound’s high toxicity and specialized use.
化学反応の分析
Dimethyl(trifluoromethylthio)arsine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with suitable reducing agents.
科学的研究の応用
Dimethyl(trifluoromethylthio)arsine has several applications in scientific research, including:
作用機序
The mechanism by which dimethyl(trifluoromethylthio)arsine exerts its effects involves its interaction with biological molecules in the lungs, leading to severe irritation and damage. The compound is believed to disrupt cellular processes by binding to thiol groups in proteins, leading to cellular dysfunction and toxicity .
類似化合物との比較
Dimethyl(trifluoromethylthio)arsine can be compared to other arsenical compounds such as:
Cacodyl: Another organoarsenic compound known for its toxicity and use in chemical research.
Lewisite: A chemical warfare agent with similar toxicological properties.
Methyldichloroarsine: Another arsenical compound used in chemical warfare.
Dimethyl(trifluoromethylthio)arsine is unique due to its trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other arsenical compounds.
生物活性
Arsine, dimethyl(trifluoromethyl)- (CAS No. 421-31-8), is a compound with significant relevance in various chemical and biological contexts. This article explores its biological activity, focusing on its synthesis, reactivity, and potential applications in medicinal chemistry and toxicology.
Molecular Structure:
- Chemical Formula: C2H6AsF3
- Molecular Weight: 190.03 g/mol
- IUPAC Name: Dimethyl(trifluoromethyl)arsine
The compound features a central arsenic atom bonded to two methyl groups and one trifluoromethyl group. This unique structure contributes to its reactivity and potential biological interactions.
Synthesis
Arsine derivatives, including dimethyl(trifluoromethyl)-arsine, can be synthesized through various methods, often involving palladium-catalyzed reactions. For instance, the synthesis process may involve the reaction of aryl halides with organoarsenic reagents under specific catalytic conditions to yield high purity products .
Toxicological Profile
Arsine compounds are known for their toxicity, particularly in terms of their effects on the respiratory system and potential carcinogenic properties. The trifluoromethyl group enhances the lipophilicity of the compound, which may increase its bioavailability and toxicity profile.
- Acute Toxicity:
- Chronic Effects:
- Allergic Reactions:
Case Studies
- In Vivo Studies:
- Cell Culture Studies:
Applications in Medicinal Chemistry
Despite its toxicity, the unique properties of dimethyl(trifluoromethyl)-arsine make it a candidate for certain applications:
- Ligand Development:
- Pharmaceutical Synthesis:
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₂H₆AsF₃ |
| Molecular Weight | 190.03 g/mol |
| Acute Toxicity | Hemolytic effects |
| Chronic Effects | Neurological disorders |
| Potential Applications | Ligand in catalysis |
特性
CAS番号 |
421-31-8 |
|---|---|
分子式 |
C3H6AsF3 |
分子量 |
174.00 g/mol |
IUPAC名 |
dimethyl(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H6AsF3/c1-4(2)3(5,6)7/h1-2H3 |
InChIキー |
WKWIPGTUOLQMHC-UHFFFAOYSA-N |
正規SMILES |
C[As](C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















